molecular formula C23H20N2O3 B12181022 1-{4-Methyl-9-[(pyridin-3-yl)methyl]-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl}ethan-1-one

1-{4-Methyl-9-[(pyridin-3-yl)methyl]-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl}ethan-1-one

Cat. No.: B12181022
M. Wt: 372.4 g/mol
InChI Key: LJVZFRYIUPBNMB-UHFFFAOYSA-N
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Description

This compound is a tetracyclic heterocyclic system featuring:

  • Core structure: A fused tetracyclic framework with three oxygen atoms (3,11-dioxa) and one nitrogen atom (9-aza).
  • Substituents:
    • A 4-methyl group.
    • A pyridin-3-ylmethyl group at position 7.
    • An acetyl (ethan-1-one) moiety at position 5.
  • Potential applications: Its structural complexity suggests relevance in medicinal chemistry, particularly for targeting enzymes or receptors due to its aromatic and heteroatom-rich scaffold.

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

1-[4-methyl-9-(pyridin-3-ylmethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone

InChI

InChI=1S/C23H20N2O3/c1-14(26)20-15(2)28-23-18-8-4-3-7-17(18)22-19(21(20)23)12-25(13-27-22)11-16-6-5-9-24-10-16/h3-10H,11-13H2,1-2H3

InChI Key

LJVZFRYIUPBNMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)CC5=CN=CC=C5)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-Methyl-9-[(pyridin-3-yl)methyl]-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0One common synthetic route involves the use of pyridine derivatives and various cyclization reactions under controlled conditions . The reaction conditions typically include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1-{4-Methyl-9-[(pyridin-3-yl)methyl]-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{4-Methyl-9-[(pyridin-3-yl)methyl]-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Structural Analogues with Bicyclic Frameworks

Compounds : 1-Methyl-4-benzoyl-3H-pyridine-2,6-dione (1ya) and 1-n-Propyl-4-benzoyl-3H-pyridine-2,6-dione (1yb) .

  • Core differences : Bicyclic pyridine-2,6-dione vs. the tetracyclic dioxa-aza system of the target compound.
  • Functional groups : Both feature benzoyl and alkyl substituents but lack the pyridinylmethyl group.
  • Physicochemical properties :
Property 1ya 1yb Target Compound*
Melting Point (°C) 88–90 82–84 Not reported
IR (C=O stretch, cm⁻¹) 1765, 1726 1770 ~1700–1750†
Molecular Formula C₁₃H₁₁NO₃ C₁₆H₁₅NO₃ C₂₃H₂₂N₂O₃‡

*Data for the target compound is inferred due to lack of direct evidence.
†Predicted based on ketone and lactone functionalities.
‡Calculated from IUPAC name.

Key Insight : The tetracyclic system in the target compound likely increases steric hindrance and reduces solubility compared to bicyclic analogues.

Tetracyclic Azatricyclo Derivatives

Compounds: (4-Azatetracyclo[5.4.2.0²,⁶.0⁸,¹]trideca-9,12-dien-4-yl)(cyclohexyl)methanone (24) and (4-Azatetracyclo[5.4.2.0²,⁶.8.1]tridec-4-yl)(cyclohexyl)methanone (25) .

  • Core similarities : Both share a nitrogen-containing tetracyclic framework but lack oxygen atoms.
  • Substituents: Cyclohexylmethanone vs. the acetyl and pyridinylmethyl groups in the target compound.
  • Elemental Analysis :
Compound %C (Calc/Found) %H (Calc/Found) %N (Calc/Found)
24 79.07/79.15 9.95/9.88 5.12/5.29
25 80.52/80.31 8.89/8.81 4.94/4.97
Target* ~75.0† ~6.0† ~7.6†

*Calculated for C₂₃H₂₂N₂O₃.
Key Insight : The higher nitrogen content in the target compound may enhance hydrogen-bonding capacity compared to 24 and 25.

Tricyclic Systems with Aza-Oxygen Frameworks

Compound : 4,16-Dimethoxy-10-methyl-9-[2-(²H₅)phenylethyl]-10-azatricyclo[11.4.0.0²,⁷]heptadeca-1(17),2(7),3,5,13,15-hexaen-3-ol .

  • Core similarity : Shares a tricyclic aza-oxygen backbone but lacks the fourth ring.
  • Substituents : Deutero-phenylethyl and methoxy groups vs. pyridinylmethyl and acetyl in the target.
  • Spectral Data : NMR signals for aromatic protons in the tricyclic compound (δ 6.5–8.0) align with predicted shifts for the target’s pyridine and benzene rings.

Biological Activity

1-{4-Methyl-9-[(pyridin-3-yl)methyl]-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl}ethan-1-one is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its unique tetracyclic structure and diverse functional groups suggest a range of biological activities that warrant detailed investigation.

Molecular Characteristics

Property Details
Molecular Formula C23H20N2O3
Molecular Weight 372.4 g/mol
IUPAC Name 1-[4-methyl-9-(pyridin-3-ylmethyl)-3,11-dioxa...
InChI Key LJVZFRYIUPBNMB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, influencing processes such as cell proliferation and apoptosis.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: It can bind to receptors, potentially altering their activity and affecting downstream signaling pathways.
  • Cell Cycle Modulation: By influencing cell cycle regulators, it may induce cell cycle arrest or promote apoptosis in cancer cells.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays demonstrated that it can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study:

A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 values were recorded in the low micromolar range). The mechanism was associated with increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Findings:

  • Bacterial Inhibition: It exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus.
  • Fungal Activity: Preliminary tests indicated moderate antifungal activity against Candida species.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. It has been shown to mitigate neuronal cell death in models of neurodegeneration.

Mechanism:

The neuroprotective effects are hypothesized to result from the compound's ability to reduce oxidative stress and inflammation in neuronal tissues.

Summary of Biological Activities

Activity Type Effect Reference
AnticancerInduces apoptosis[Study on breast cancer]
AntimicrobialInhibits Gram-positive bacteria[Antimicrobial study]
NeuroprotectiveReduces oxidative stress[Neuroprotection study]

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